molecular formula C22H22N4O5S B2670415 N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 950315-75-0

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2670415
CAS No.: 950315-75-0
M. Wt: 454.5
InChI Key: ZOYOAJHEVKKKMN-UHFFFAOYSA-N
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Description

This compound features a thiazole core linked to a piperazine moiety acylated with furan-2-carbonyl and a 4-methoxybenzamide group.

Properties

IUPAC Name

N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-30-17-6-4-15(5-7-17)20(28)24-22-23-16(14-32-22)13-19(27)25-8-10-26(11-9-25)21(29)18-3-2-12-31-18/h2-7,12,14H,8-11,13H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYOAJHEVKKKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of furan-2-carbonyl chloride with piperazine to form a furan-piperazine intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acylated Moieties

Substituent Variations on the Piperazine Ring

N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b, )

  • Key Differences : Substituted with 4-chloro-3-(trifluoromethyl)benzoyl instead of furan-2-carbonyl.
  • Properties : Melting point (241–242°C), molecular weight (530 g/mol). The electron-withdrawing Cl and CF₃ groups enhance metabolic stability but reduce solubility compared to the furan heterocycle .

N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c, ) Key Differences: 3,4-Difluorobenzoyl substituent. Properties: Higher melting point (263–266°C), molecular weight (464 g/mol).

Thiazole/Amide-Linked Analogues

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () Key Differences: 3-Methoxybenzylamino group replaces the piperazine-acetyl moiety. Properties: Molecular weight 371.4 g/mol.

N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )

  • Key Differences : Benzothiazole core and 4-methylpiperazine.
  • Properties : Methylpiperazine enhances solubility but lacks the furan’s aromatic interactions .

Physicochemical and Spectral Data Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound ~509* Not reported Furan-2-carbonyl, 4-methoxybenzamide -
8b () 530 241–242 Cl, CF₃-benzoyl
8c () 464 263–266 3,4-Difluorobenzoyl
Compound 34 () ~610† 239–240 5-Iodobenzofuran-2-carboxamide
Compound 371.4 Not reported 3-Methoxybenzylamino

*Estimated based on molecular formula. †Approximated from substituent contributions.

Biological Activity

N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a thiazole moiety, a piperazine ring, and a methoxybenzamide group. Its molecular formula is C21H23N3O4C_{21}H_{23}N_3O_4, with a molecular weight of approximately 381.43 g/mol. The presence of multiple functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC21H23N3O4
Molecular Weight381.432 g/mol
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0
XlogP2.0

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines. The compound has demonstrated cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

In one study, thiazole-containing compounds displayed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, suggesting that modifications to the thiazole structure can enhance antitumor activity . The SAR analysis highlighted the importance of electron-donating groups at specific positions on the phenyl ring for increased activity.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Thiazole derivatives have shown significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL . Such findings underscore the relevance of the thiazole moiety in developing new antibacterial agents.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by related thiazole compounds. In various studies, modifications to the thiazole structure have resulted in compounds that effectively reduce seizure activity in animal models. For example, certain derivatives have been reported to eliminate tonic extensor phases in seizure models .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated a series of thiazole derivatives for their cytotoxic effects on cancer cell lines. Compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to standard treatments like doxorubicin .
  • Antibacterial Screening : In another investigation, a range of thiazole derivatives was synthesized and tested for antibacterial properties against Staphylococcus epidermidis. Results showed that certain compounds surpassed the efficacy of standard antibiotics .
  • Molecular Docking Studies : Computational studies involving molecular docking have provided insights into the interactions between these compounds and target proteins involved in cancer and microbial infections. These studies suggest that hydrophobic interactions play a crucial role in the binding affinity of these compounds .

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